molecular formula C23H28ClN3O6S2 B4579604 N-[4-(1-azepanylsulfonyl)phenyl]-4-chloro-3-(4-morpholinylsulfonyl)benzamide

N-[4-(1-azepanylsulfonyl)phenyl]-4-chloro-3-(4-morpholinylsulfonyl)benzamide

Cat. No. B4579604
M. Wt: 542.1 g/mol
InChI Key: IRDKLMMTAAMLTI-UHFFFAOYSA-N
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Description

N-[4-(1-azepanylsulfonyl)phenyl]-4-chloro-3-(4-morpholinylsulfonyl)benzamide, also known as AZD-9291, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been developed as a potential treatment for non-small cell lung cancer (NSCLC) patients who have developed resistance to first-generation EGFR inhibitors.

Scientific Research Applications

Enzyme Inhibition

Compounds structurally related to N-[4-(1-azepanylsulfonyl)phenyl]-4-chloro-3-(4-morpholinylsulfonyl)benzamide have been evaluated as inhibitors of carbonic anhydrase isoenzymes, with certain derivatives showing nanomolar inhibitory concentration ranges. This suggests potential applications in designing inhibitors for specific enzymes, offering therapeutic targets for various diseases, including glaucoma, epilepsy, and certain types of cancer (Supuran, Maresca, Gregáň, & Remko, 2013).

Prodrug Forms

Research into N-methylsulfonamides has explored their potential as prodrug forms, aiming to improve solubility and bioavailability while maintaining therapeutic efficacy. This research underlines the compound's applicability in drug development, particularly in enhancing the pharmacokinetic profiles of sulfonamide drugs (Larsen, Bundgaard, & Lee, 1988).

Synthetic Methodologies

Studies on synthesizing N-heterocycles using α-phenylvinylsulfonium salts highlight innovative approaches to creating complex molecules, including morpholines and azepines. Such methodologies could be pivotal in synthesizing this compound and its derivatives, potentially leading to new drugs or materials (Matlock, Svejstrup, Songara, Overington, McGarrigle, & Aggarwal, 2015).

Antimicrobial Activity

The antimicrobial and modulating activity of sulfonamide compounds, including those with morpholine groups, against multi-resistant strains of bacteria and fungi, has been investigated. This research implies the compound's potential utility in developing new antimicrobial agents, particularly in the context of increasing antibiotic resistance (Oliveira, Teixeira, Cassiano, Sena, Coutinho, Menezes, Figueredo, Silva, Toledo, & Bento, 2015).

properties

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-4-chloro-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O6S2/c24-21-10-5-18(17-22(21)35(31,32)27-13-15-33-16-14-27)23(28)25-19-6-8-20(9-7-19)34(29,30)26-11-3-1-2-4-12-26/h5-10,17H,1-4,11-16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDKLMMTAAMLTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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